molecular formula C22H18ClN3O2S B2868634 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1105241-86-8

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2868634
CAS No.: 1105241-86-8
M. Wt: 423.92
InChI Key: ZMQYGDPUTLOYFL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure features a 4-chlorophenyl substituent at the 7-position of the thienopyrimidinone ring and an N-(2,6-dimethylphenyl)acetamide group at the 3-position (Figure 1). The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the 2,6-dimethylphenyl acetamide moiety introduces steric and electronic effects critical for molecular interactions . Such derivatives are often explored for kinase inhibition, antimicrobial, or anticancer activities due to their structural resemblance to purine-based bioactive molecules.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-13-4-3-5-14(2)19(13)25-18(27)10-26-12-24-20-17(11-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQYGDPUTLOYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClN3O4S
  • Molecular Weight : 455.9 g/mol
  • CAS Number : 1105223-21-9

The compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities. The presence of a chlorophenyl group and a dimethylphenyl acetamide moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including acute leukemia cells. For example, in vitro assays demonstrated that the compound effectively reduced cell viability in MV4-11 and MOLM13 cell lines with IC50 values in the low micromolar range (approximately 0.3 to 1.2 µM) .

Mechanism of Action :
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly the MEK/ERK pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. The compound's ability to downregulate phospho-ERK1/2 levels was confirmed through Western blot analysis .

Melanin Synthesis Inhibition

In a separate study focusing on melanin synthesis, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones were tested for their effects on murine B16 melanoma cells. It was found that certain structural modifications enhanced melanin production, suggesting that compounds like our target could modulate pigmentation pathways .

Research Findings and Case Studies

StudyFindings
Study on leukemia cellsInhibited proliferation in MV4-11 and MOLM13 with IC50 values of 0.3 µM and 1.2 µM respectively .
Melanin synthesis studyStructural variations affected melanin content in B16 cells; potential implications for skin-related therapies .
General pharmacological profilingCompound showed broad-spectrum activity against various cancer cell lines and potential for further development as an anticancer agent .

Toxicity and Safety Profile

While the biological efficacy is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies indicate that at higher concentrations (≥100 mg/kg), toxicity was observed in animal models, necessitating further investigation into safe dosage ranges and long-term effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared with structurally related acetamide-containing thienopyrimidinones and pyrimidine derivatives. Key differences in substituents, molecular properties, and spectral data are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thienopyrimidinone/Acetamide) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm)
Target Compound: 2-[7-(4-Cl-phenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-(2,6-diMe-phenyl)acetamide C₂₁H₁₈ClN₃O₂S* ~409–420 7-(4-Cl-phenyl); N-(2,6-diMe-phenyl) Not reported Not available in evidence
2-[[3-(4-Cl-phenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-Me-phenyl)acetamide C₂₁H₁₆ClN₃O₂S₂ 457.96 3-(4-Cl-phenyl); N-(4-Me-phenyl); S-linker Not reported δ 7.56 (d, J=8 Hz, Ar-H), 4.09 (s, SCH₂)
N-(2-Cl-4-Me-phenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide C₂₁H₁₆ClN₃O₂S 409.89 7-phenyl; N-(2-Cl-4-Me-phenyl) Not reported Not available in evidence
2-[(4-Me-6-oxo-pyrimidin-2-yl)thio]-N-(4-Cl-phenyl)acetamide (5.4) C₁₃H₁₁ClN₃O₂S 316.76 4-Me-pyrimidinone; N-(4-Cl-phenyl) >282 δ 12.48 (NH), 7.56 (d, J=8 Hz, Ar-H)
2-[(4-Me-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-diCl-phenyl)acetamide (5.6) C₁₃H₁₀Cl₂N₃O₂S 344.21 4-Me-pyrimidinone; N-(2,3-diCl-phenyl) 230–232 δ 7.82 (d, J=8.2 Hz, H-4′)

*Estimated based on analogs in .

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenyl group increases lipophilicity compared to the unsubstituted phenyl in . This may enhance membrane permeability and target engagement in hydrophobic binding pockets.

Spectral Data Trends :

  • The presence of a thioether linker in results in distinct SCH₂ proton signals (δ ~4.09 ppm), absent in the target compound’s direct acetamide linkage.
  • Compounds with chlorinated aryl groups (e.g., 5.4, 5.6) show downfield-shifted aromatic protons (δ 7.56–7.82 ppm) due to electron-withdrawing effects .

Thermal Stability: Pyrimidinone derivatives with multiple chlorine substituents (e.g., 5.6) exhibit lower melting points (~230°C) compared to mono-chlorinated analogs (5.4: >282°C), suggesting reduced crystallinity .

Biological Implications :

  • While direct activity data for the target compound are unavailable, structurally related compounds in and demonstrate antimicrobial and kinase-inhibitory properties. The 2,6-dimethylphenyl group in the target compound may optimize selectivity for specific enzyme isoforms.

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